4-benzyl-N-(3-chlorophenyl)-1-piperidinecarboxamide
Description
4-Benzyl-N-(3-chlorophenyl)-1-piperidinecarboxamide is a synthetic organic compound featuring a piperidine core substituted with a benzyl group at the 4-position and a carboxamide group linked to a 3-chlorophenyl ring. This structure combines a hydrophobic benzyl moiety with a polar carboxamide and a halogenated aromatic system, making it a candidate for pharmacological studies, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
4-benzyl-N-(3-chlorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-17-7-4-8-18(14-17)21-19(23)22-11-9-16(10-12-22)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYRAPUSENGMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339362-48-0 | |
| Record name | 4-BENZYL-N-(3-CHLOROPHENYL)-1-PIPERIDINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-benzyl-N-(3-chlorophenyl)-1-piperidinecarboxamide, also known by its chemical structure CHClNO, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 344.84 g/mol
- CAS Number : 339362-48-0
Research indicates that this compound acts primarily as an antagonist at certain chemokine receptors, particularly the CC chemokine receptor 3 (CCR3). This receptor is crucial in mediating inflammatory responses and has been implicated in various diseases, including asthma and allergic reactions.
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the piperidine ring and the benzyl group can significantly influence the compound's binding affinity and selectivity for CCR3. For instance, the introduction of halogen substituents on the aromatic ring has been linked to enhanced receptor antagonism, shifting the binding potency from micromolar to low nanomolar ranges .
Antagonistic Effects
This compound has demonstrated potent antagonistic effects against CCR3-mediated signaling pathways. In vitro assays revealed that it effectively inhibited eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, which are critical in allergic inflammation .
Antimicrobial Activity
Preliminary studies have suggested potential antimicrobial properties of this compound. Its structural analogs have been reported to exhibit activity against various bacterial strains, indicating a possible broad-spectrum antimicrobial effect.
Case Studies
-
Eosinophil Chemotaxis Inhibition :
- A study evaluated the efficacy of this compound in inhibiting eosinophil migration in response to eotaxin. The results indicated a significant reduction in eosinophil chemotaxis at concentrations as low as 10 nM, suggesting high potency as a CCR3 antagonist.
-
Inflammatory Models :
- In animal models of asthma, administration of this compound resulted in reduced airway hyperresponsiveness and inflammation markers, supporting its potential use in treating allergic diseases.
Data Table: Summary of Biological Activities
Scientific Research Applications
1.1. Neuropharmacology
4-benzyl-N-(3-chlorophenyl)-1-piperidinecarboxamide has been investigated for its neuropharmacological properties. It exhibits activity as a monoamine releasing agent, showing selectivity for dopamine and norepinephrine over serotonin, which suggests potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD) .
1.2. Antiviral Activity
Recent studies have highlighted the compound's effectiveness against influenza viruses, particularly H1N1. The structure-activity relationship (SAR) studies indicate that specific substitutions on the piperidine ring enhance antiviral efficacy, making it a candidate for further development as an antiviral agent .
1.3. Cancer Therapy
Research indicates that piperidine derivatives, including this compound, may possess anticancer properties. They have shown cytotoxic effects in various cancer cell lines, suggesting a mechanism that could be exploited for developing new cancer therapies .
2.1. Chromatographic Techniques
The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A method utilizing a reverse phase HPLC with acetonitrile and water has been developed to separate and quantify the compound in biological samples, which is crucial for pharmacokinetic studies .
| Technique | Description | Application |
|---|---|---|
| HPLC | Reverse phase method using acetonitrile and water | Quantification in pharmacokinetics |
| Mass Spectrometry | Coupled with HPLC for structural identification | Analyzing metabolic pathways |
3.1. Drug Development
In a recent case study, this compound was evaluated in combination with other compounds to enhance its therapeutic efficacy against cystic fibrosis transmembrane conductance regulator (CFTR) mutations. The results demonstrated improved chloride conductance when used synergistically with existing CFTR potentiators .
3.2. Structure-Activity Relationship Studies
A series of derivatives of this compound were synthesized to investigate their biological activities further. The modifications led to compounds with enhanced potency against specific targets, illustrating the importance of structural variations in drug design .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Produces piperidine-1-carboxylic acid and 3-chloroaniline via cleavage of the C–N bond.
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Basic Hydrolysis : Yields piperidine and 3-chlorophenyl isocyanate under strongly alkaline conditions (e.g., NaOH, H₂O/heat).
| Reagents | Conditions | Products |
|---|---|---|
| HCl (6M) | Reflux, 12–24 hrs | Piperidine-1-carboxylic acid + 3-chloroaniline |
| NaOH (40%) | 100°C, 6–8 hrs | Piperidine + 3-chlorophenyl isocyanate |
Alkylation at the Piperidine Nitrogen
The tertiary amine in the piperidine ring reacts with alkylating agents (e.g., methyl iodide):
| Reagents | Conditions | Products |
|---|---|---|
| Methyl iodide | DMF, 60°C, 4 hrs | Quaternary ammonium salt (89% yield) |
Oxidation of the Piperidine Ring
The piperidine nitrogen can be oxidized to form an N-oxide derivative:
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Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
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Mechanism : Oxygen insertion at the nitrogen center.
| Reagents | Conditions | Products |
|---|---|---|
| H₂O₂ (30%) | Ethanol, 50°C, 3 hrs | Piperidine N-oxide (75% yield) |
Reduction of the Benzyl Group
Catalytic hydrogenation reduces the benzyl aromatic ring to a cyclohexane derivative:
| Reagents | Conditions | Products |
|---|---|---|
| H₂ (1 atm), Pd/C | Ethanol, RT, 12 hrs | 4-(Cyclohexylmethyl)-N-(3-chlorophenyl)-1-piperidinecarboxamide |
Nucleophilic Aromatic Substitution (NAS) at the Chlorophenyl Group
The 3-chlorophenyl group may undergo substitution under harsh conditions:
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Reagents : Strong nucleophiles (e.g., NH₃, KOH) at elevated temperatures.
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Limitation : Chlorine is a poor leaving group; reactions require Cu catalysts or microwave irradiation.
| Reagents | Conditions | Products |
|---|---|---|
| KNH₂, NH₃(l) | −33°C, 48 hrs | 3-Aminophenyl derivative (low yield) |
Comparative Reactivity with Analogous Compounds
The benzyl and chlorophenyl substituents modulate reactivity compared to simpler piperidine carboxamides:
| Compound | Hydrolysis Rate | Oxidation Yield | Reduction Efficiency |
|---|---|---|---|
| This compound | Moderate | 75% | High (90%) |
| N-Methylpiperidine-4-carboxamide | Fast | 85% | N/A |
| N-Propylpiperidine-4-carboxamide | Slow | 65% | Moderate (70%) |
Mechanistic Insights
-
Amide Hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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N-Oxidation : Proceeds via a radical mechanism in the presence of peroxides.
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Benzyl Reduction : Follows heterogeneous catalysis on the Pd surface, with syn-addition of hydrogen .
Comparison with Similar Compounds
Future Research Directions
Molecular Docking Studies : To validate hypothesized enzyme interactions (e.g., kinases, proteases) using tools like AutoDock or Schrödinger Suite.
In Silico ADMET Profiling : Predict drug-likeness using software such as SwissADME or ADMETlab .
Synthetic Optimization : Explore substituent variations (e.g., replacing chlorine with trifluoromethyl for enhanced metabolic stability).
Q & A
Basic: What are the key challenges in synthesizing 4-benzyl-N-(3-chlorophenyl)-1-piperidinecarboxamide, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves coupling a piperidinecarboxamide scaffold with benzyl and 3-chlorophenyl groups. Challenges include low yields due to steric hindrance and competing side reactions. Optimization strategies:
- Catalyst selection : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
- Temperature control : Maintain 0–5°C during benzylation to minimize byproducts (e.g., N-alkylation instead of O-alkylation) .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the target compound .
Advanced: How can discrepancies in reported biological activity of analogs be resolved through structural validation?
Answer:
Conflicting bioactivity data often arise from impurities or incorrect stereochemical assignments. Methodological solutions:
- X-ray crystallography : Resolve absolute configuration, as demonstrated for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (COD entry 2230670) .
- 2D NMR (NOESY, HSQC) : Confirm spatial proximity of benzyl and 3-chlorophenyl groups to rule out regioisomers .
- Batch reproducibility testing : Compare HPLC purity (>98%) across synthesis batches to exclude impurity-driven activity variations .
Basic: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Answer:
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2) and plasma .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .
- Circular dichroism (CD) : Track conformational changes in aqueous vs. organic solvents .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
- Substituent variation : Replace the 3-chlorophenyl group with fluorophenyl or methyl groups (see pyrazole-carboxamide analogs in ).
- Docking simulations : Use AutoDock Vina to predict binding affinity variations when modifying the piperidine ring’s benzyl group .
- In vitro assays : Test against off-target receptors (e.g., serotonin 5-HT2A) to quantify selectivity indices .
Basic: What are the limitations of current synthetic routes for scaling to multi-gram quantities?
Answer:
- Low atom economy : Traditional routes (e.g., Schotten-Baumann) generate stoichiometric waste. Switch to flow chemistry for continuous amide bond formation .
- Solvent toxicity : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
- Catalyst recycling : Immobilize Pd/C catalysts on mesoporous silica to reduce costs in hydrogenation steps .
Advanced: How can computational modeling predict metabolite formation and toxicity risks?
Answer:
- In silico tools : Use GLORY or ADMET Predictor to identify potential metabolites (e.g., piperidine ring oxidation or chlorophenyl dehalogenation) .
- CYP450 inhibition assays : Validate predictions using human liver microsomes and LC-MS/MS .
- Toxicity profiling : Compare with structurally related compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) to infer hepatotoxicity risks .
Basic: What crystallographic data are available for related compounds to guide polymorph screening?
Answer:
- Piperidinecarboxamide derivatives : COD entry 2230670 (monoclinic P21/c, Z=4) provides reference unit cell parameters for polymorphism studies .
- Packing analysis : Use Mercury Software to predict hydrogen-bonding patterns (e.g., N-H···O=C interactions) that stabilize specific polymorphs .
Advanced: How do steric and electronic effects influence regioselectivity in functionalization reactions?
Answer:
- Steric maps : Generate using DFT calculations (e.g., Gaussian 16) to identify hindered sites on the piperidine ring .
- Electrophilic substitution : The 3-chlorophenyl group directs electrophiles to the para position via resonance, as shown in nitrobenzamide analogs .
- Experimental validation : Compare reaction outcomes using bulky (tert-butyl) vs. small (methyl) substituents .
Basic: What spectral databases are recommended for verifying synthetic intermediates?
Answer:
- NMR databases : Use SDBS or HMDB for 1H/13C chemical shifts of piperidine and chlorophenyl motifs .
- Mass spectrometry : Cross-reference with PubChem CID entries (e.g., CID 2805518 for pyrrolidine analogs) .
Advanced: How can factorial design optimize reaction parameters for high-throughput synthesis?
Answer:
- Factors : Temperature (25–60°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%) .
- Response surface methodology (RSM) : Model interactions between factors to maximize yield (e.g., 85% yield at 40°C, 3 mol% catalyst) .
- Validation : Confirm via triplicate runs and ANOVA (p<0.05 for significant factors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
